
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Radiotracer Development for PET Imaging
A significant application of this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly targeting the serotonin 5-HT(1A) receptors. These receptors are implicated in various neuropsychiatric disorders. For instance, derivatives of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide have shown high affinity and selectivity as 5-HT1A receptor antagonists, making them promising candidates for in vivo quantification of these receptors in the brain. The cyclohexanecarboxamide derivative, in particular, exhibited reversible, selective, and high-affinity binding, alongside desirable pharmacokinetic properties such as high brain uptake, slow clearance, and stability against defluorination (García et al., 2014).
Pharmacological Studies
Another important application is in pharmacological research, where derivatives have been studied for their tocolytic activity, i.e., the ability to inhibit uterine contractions. For example, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide demonstrated significant inhibition of oxytocin and acetylcholine-induced contractions in rat uterine smooth muscle, suggesting potential therapeutic use in managing preterm labor (Lucky & Omonkhelin, 2009).
Dopamine D(3) Receptor Ligands
Research has also been conducted on the modification of this compound to develop selective ligands for dopamine D(3) receptors, which are of interest in the study and treatment of neurological disorders such as Parkinson's disease and schizophrenia. Structural modifications led to derivatives with moderate D(3) receptor affinity, indicating potential for further exploration in this area (Leopoldo et al., 2002).
Antimicrobial Applications
A unique derivative was found to selectively kill bacterial persisters—a state of bacteria that are tolerant to antibiotic treatment—without affecting normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by causing reversion to the antibiotic-sensitive state, representing a novel approach to combating bacterial persistence and potentially addressing the challenge of antibiotic resistance (Kim et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . These properties play a crucial role in determining the bioavailability of the compound . The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the contraction of smooth muscles in various parts of the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . .
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . The compound binds to the catalytic active site (CAS) of AChE, forming a hydrogen bond with the hydroxyl group of Tyr121 .
Cellular Effects
The compound has shown neuroprotective potential in in vivo studies . It has been observed to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates neurotoxic effects by lowering AChE activity and preventing lipid peroxidation and protein damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AChE. By binding to the CAS of AChE, it inhibits the enzyme’s activity, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown long-term neuroprotective effects. Over a period of 6 weeks, treatment with the compound improved rats’ performance in behavioral tests and lowered AChE activity .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied at different dosages
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-27-21-10-6-5-9-20(21)25-17-15-24(16-18-25)14-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYTGZBTPBMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

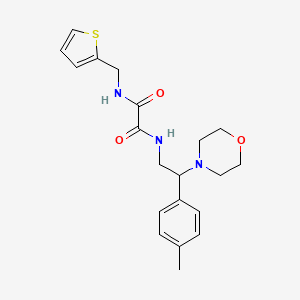
methanone](/img/structure/B2631600.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)
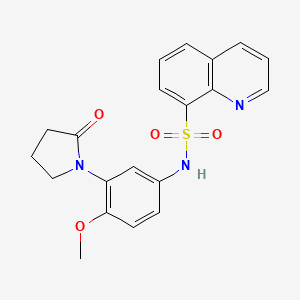
![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)
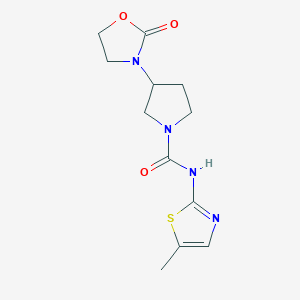
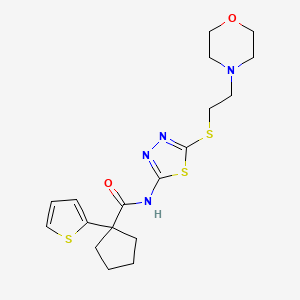
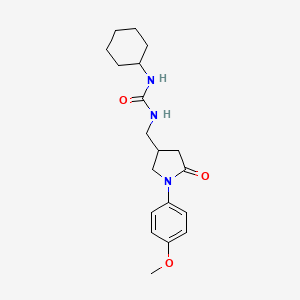
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
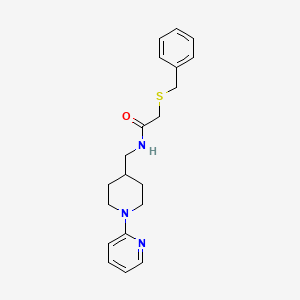
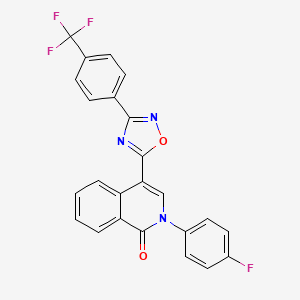
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
